
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide
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Overview
Description
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide is an organic compound that features a diazenyl group (phenyldiazenyl) and a thioether (p-tolylthio) attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide typically involves the following steps:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenyl acetamide to form the phenyldiazenyl derivative.
Thioether Formation: The phenyldiazenyl derivative is reacted with p-tolylthiol in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-2-(p-tolylthio)acetamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactions: The diazenyl and thioether groups can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(phenylthio)acetamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.
(E)-N-(4-(phenyldiazenyl)phenyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a p-tolylthio group.
Properties
CAS No. |
1006788-18-6 |
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Molecular Formula |
C21H19N3OS |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c1-16-7-13-20(14-8-16)26-15-21(25)22-17-9-11-19(12-10-17)24-23-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,25) |
InChI Key |
NXLMSCHRPXYDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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